5-Bromo-3-(2,3-dimethylanilino)indol-2-one

IDO1 Inhibition Immuno-Oncology Cell-Based Assay

Researchers studying IDO1-mediated immune evasion often face unreliable tool compounds with variable potency. 5-Bromo-3-(2,3-dimethylanilino)indol-2-one is a rigorously validated, high-purity IDO1 inhibitor delivering consistent low nanomolar activity across assay platforms: • IC50 13-22 nM in IDO1-expressing human & mouse cell lines • 170 nM in bacterial vs. 17 nM in mammalian expression systems-key assay benchmark • Essential positive control for HTS (16 nM in A375 cells) Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C16H13BrN2O
Molecular Weight 329.19 g/mol
Cat. No. B15013751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2,3-dimethylanilino)indol-2-one
Molecular FormulaC16H13BrN2O
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)C
InChIInChI=1S/C16H13BrN2O/c1-9-4-3-5-13(10(9)2)18-15-12-8-11(17)6-7-14(12)19-16(15)20/h3-8H,1-2H3,(H,18,19,20)
InChIKeyKMEMICFMYKZYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2,3-dimethylanilino)indol-2-one: A Potent IDO1 Inhibitor with Proven Cellular Activity for Immuno-Oncology Research


5-Bromo-3-(2,3-dimethylanilino)indol-2-one is a synthetic small molecule belonging to the 3-anilinoindol-2-one class, characterized by a 5-bromo substitution on the indole core and a 2,3-dimethylanilino group at the 3-position . Its primary documented biological activity is potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism implicated in tumor immune evasion . The compound has demonstrated sub-micromolar to low nanomolar IC50 values across multiple biochemical and cell-based assays , positioning it as a valuable tool compound for immuno-oncology target validation and drug discovery efforts .

Why 5-Bromo-3-(2,3-dimethylanilino)indol-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs in IDO1 Research


Simple substitution with other indolin-2-one or 3-anilinoindol-2-one derivatives is not advisable for IDO1-targeted research due to the precise structural requirements for potent enzyme inhibition. The 5-bromo substitution and the 2,3-dimethylanilino moiety in this compound are critical for achieving the observed low nanomolar IDO1 IC50 values, which can vary by more than 50-fold depending on the specific substituent pattern and assay conditions . For instance, related 3-substituted indolin-2-ones lacking the 5-bromo group or possessing different aniline substitutions often exhibit significantly reduced or negligible IDO1 inhibitory activity . The compound's unique combination of substituents provides a specific pharmacophore that is essential for the high-affinity binding observed in both enzymatic and cellular assays, making it a non-interchangeable tool for structure-activity relationship (SAR) studies and target engagement experiments .

Quantitative Differentiation of 5-Bromo-3-(2,3-dimethylanilino)indol-2-one: A Comparative Evidence Guide


Superior IDO1 Cellular Potency Relative to Epacadostat in HeLa Cells

In IFN-γ-stimulated human HeLa cells, 5-Bromo-3-(2,3-dimethylanilino)indol-2-one exhibits an IC50 of 22 nM for IDO1 inhibition , whereas epacadostat, a clinical-stage IDO1 inhibitor, shows an IC50 of 75 nM in a comparable cell-based assay measuring kynurenine reduction . This represents a 3.4-fold improvement in cellular potency for the target compound.

IDO1 Inhibition Immuno-Oncology Cell-Based Assay

Enhanced Mouse IDO1 Inhibition Compared to Navoximod in Cellular Assays

In mouse IDO1-transfected P815 cells, 5-Bromo-3-(2,3-dimethylanilino)indol-2-one demonstrates an IC50 of 13 nM , whereas navoximod (GDC-0919), another IDO1 inhibitor, exhibits a biochemical IC50 of 28 nM and a Ki of 5.8 nM in enzyme assays . While direct cellular comparison data for navoximod is not available in the same system, the target compound's low nanomolar cellular IC50 suggests comparable or superior cellular activity.

IDO1 Inhibition Mouse Model Immuno-Oncology

Broad Applicability Across Multiple Human Cancer Cell Lines

The compound exhibits consistent IDO1 inhibitory activity across diverse human cancer cell lines, with IC50 values of 16 nM in A375 melanoma cells , 17 nM in HEK293 cells expressing recombinant human IDO1 , and 21 nM in the same HEK293 system in a separate experiment . This cross-cell-line consistency is not always observed with other IDO1 inhibitors, which can show significant variability depending on cellular context.

IDO1 Inhibition Cancer Cell Lines Immuno-Oncology

Optimal Research and Industrial Application Scenarios for 5-Bromo-3-(2,3-dimethylanilino)indol-2-one


IDO1 Target Validation in Human and Mouse Cellular Immuno-Oncology Models

Based on its potent IC50 values of 13-22 nM in IDO1-expressing human and mouse cell lines , this compound is ideally suited for confirming the functional role of IDO1 in tumor immune evasion. It can be used as a positive control to assess the impact of IDO1 inhibition on T-cell proliferation, kynurenine production, and downstream immune activation markers in co-culture systems. Its activity in mouse cells also supports translational studies bridging in vitro and in vivo models.

Structure-Activity Relationship (SAR) Studies for Novel IDO1 Inhibitor Design

The compound's well-defined 5-bromo and 2,3-dimethylanilino substituents provide a clear structural framework for SAR exploration . Medicinal chemists can use this compound as a reference point to systematically modify substituents and assess the impact on IDO1 potency and selectivity. The availability of multiple IC50 values across different assay formats (e.g., 170 nM in bacterial expression system vs. 17 nM in mammalian cells ) offers a valuable benchmark for understanding assay-dependent activity and optimizing lead compounds for cellular efficacy.

Benchmarking IDO1 Inhibitor Potency in High-Throughput Screening (HTS) Assays

With its consistent low nanomolar activity across multiple cell lines, this compound serves as an excellent positive control and potency standard in HTS campaigns aimed at identifying novel IDO1 inhibitors. Its IC50 values (e.g., 16 nM in A375 cells ) can be used to calibrate assay sensitivity and to compare the potency of new hits against a known, highly active reference compound. This ensures that screening results are robust and that identified hits are truly competitive.

Quote Request

Request a Quote for 5-Bromo-3-(2,3-dimethylanilino)indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.